(5aR,9aS)-5a,6,7,8,9,9a-hexahydrodibenzofuran-2,3-diol
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Overview
Description
(5aR,9aS)-5a,6,7,8,9,9a-hexahydrodibenzofuran-2,3-diol is a chemical compound that has been of interest to the scientific community due to its potential applications in medicinal chemistry. The compound has been synthesized using various methods and has shown promising results in research studies.
Mechanism of Action
The mechanism of action of (5aR,9aS)-5a,6,7,8,9,9a-hexahydrodibenzofuran-2,3-diol involves the inhibition of certain enzymes and signaling pathways in the body. The compound has been found to inhibit the activity of COX-2, an enzyme involved in inflammation, and to interfere with the replication of HIV and other viruses. It has also been shown to modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
(5aR,9aS)-5a,6,7,8,9,9a-hexahydrodibenzofuran-2,3-diol has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, and improve cognitive function in animal models. The compound has also been found to have antioxidant properties, which may help to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using (5aR,9aS)-5a,6,7,8,9,9a-hexahydrodibenzofuran-2,3-diol in lab experiments is its potential for use in drug development. The compound has shown promising results in preclinical studies and may be a useful starting point for the development of new drugs. However, one limitation of using the compound is its low solubility in water, which may make it difficult to administer in vivo.
Future Directions
Future research on (5aR,9aS)-5a,6,7,8,9,9a-hexahydrodibenzofuran-2,3-diol may focus on its potential applications in treating specific diseases, such as cancer and Alzheimer's disease. Researchers may also investigate the compound's mechanism of action in more detail, with the aim of identifying new targets for drug development. Additionally, future studies may focus on improving the compound's solubility and bioavailability, with the aim of making it more effective in vivo.
Synthesis Methods
The synthesis of (5aR,9aS)-5a,6,7,8,9,9a-hexahydrodibenzofuran-2,3-diol has been achieved using different methods, including catalytic hydrogenation, enzymatic resolution, and asymmetric synthesis. The most commonly used method involves the reduction of 2,3-dihydroxybiphenyl using a palladium catalyst under hydrogen gas.
Scientific Research Applications
(5aR,9aS)-5a,6,7,8,9,9a-hexahydrodibenzofuran-2,3-diol has been studied for its potential applications in medicinal chemistry. Research has shown that the compound has anti-inflammatory, anti-cancer, and anti-viral properties. It has been tested for its effectiveness in treating various diseases, including cancer, HIV, and Alzheimer's disease.
properties
CAS RN |
112473-12-8 |
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Product Name |
(5aR,9aS)-5a,6,7,8,9,9a-hexahydrodibenzofuran-2,3-diol |
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(5aR,9aS)-5a,6,7,8,9,9a-hexahydrodibenzofuran-2,3-diol |
InChI |
InChI=1S/C12H14O3/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h5-7,11,13-14H,1-4H2/t7-,11+/m0/s1 |
InChI Key |
OOJPNDJOFMJPGS-WRWORJQWSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)C3=CC(=C(C=C3O2)O)O |
SMILES |
C1CCC2C(C1)C3=CC(=C(C=C3O2)O)O |
Canonical SMILES |
C1CCC2C(C1)C3=CC(=C(C=C3O2)O)O |
synonyms |
2,3-Dibenzofurandiol, 5a,6,7,8,9,9a-hexahydro-, trans- (9CI) |
Origin of Product |
United States |
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